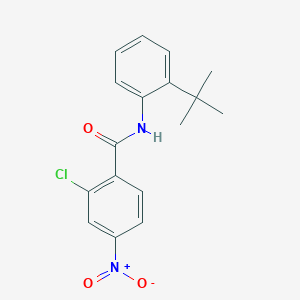
N-(3,4-dimethoxyphenyl)-N'-(2-fluorophenyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethoxyphenyl)-N'-(2-fluorophenyl)thiourea, also known as DFTU, is a chemical compound that has been extensively studied for its potential applications in various fields of research. DFTU is a thiourea derivative that has been synthesized through various methods and has shown promising results in scientific research.
作用机制
The mechanism of action of N-(3,4-dimethoxyphenyl)-N'-(2-fluorophenyl)thiourea is not fully understood, but it is believed to act through various pathways, including the inhibition of protein kinase C (PKC) and the modulation of the immune response. N-(3,4-dimethoxyphenyl)-N'-(2-fluorophenyl)thiourea has also been shown to inhibit the activity of various enzymes and can induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(3,4-dimethoxyphenyl)-N'-(2-fluorophenyl)thiourea has been shown to have various biochemical and physiological effects. In cancer cells, N-(3,4-dimethoxyphenyl)-N'-(2-fluorophenyl)thiourea can induce apoptosis and inhibit the growth of cancer cells. In the immune system, N-(3,4-dimethoxyphenyl)-N'-(2-fluorophenyl)thiourea can modulate the immune response and can be used to treat autoimmune diseases. In the nervous system, N-(3,4-dimethoxyphenyl)-N'-(2-fluorophenyl)thiourea has been shown to have neuroprotective properties and can be used to treat neurodegenerative diseases.
实验室实验的优点和局限性
N-(3,4-dimethoxyphenyl)-N'-(2-fluorophenyl)thiourea has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied and has shown promising results in various fields of research. Another advantage is that it is relatively easy to synthesize. One limitation is that the mechanism of action is not fully understood, and further research is needed to fully understand its effects. Another limitation is that N-(3,4-dimethoxyphenyl)-N'-(2-fluorophenyl)thiourea can be toxic at high doses, and careful dosing is necessary for experiments.
未来方向
There are several future directions for N-(3,4-dimethoxyphenyl)-N'-(2-fluorophenyl)thiourea research. One direction is to further understand the mechanism of action and how it interacts with various pathways in the body. Another direction is to study its potential applications in other fields of research, such as cardiovascular disease and metabolic disorders. Additionally, further research is needed to determine the optimal dosing and toxicity levels of N-(3,4-dimethoxyphenyl)-N'-(2-fluorophenyl)thiourea for various applications.
合成方法
N-(3,4-dimethoxyphenyl)-N'-(2-fluorophenyl)thiourea can be synthesized through various methods, including the reaction of 2-fluoroaniline with 3,4-dimethoxybenzoyl isothiocyanate in the presence of a base. Another method involves the reaction of 2-fluoroaniline with 3,4-dimethoxybenzyl isothiocyanate in the presence of a base. Both methods result in the formation of N-(3,4-dimethoxyphenyl)-N'-(2-fluorophenyl)thiourea.
科学研究应用
N-(3,4-dimethoxyphenyl)-N'-(2-fluorophenyl)thiourea has been extensively studied for its potential applications in various fields of research, including cancer research, immunology, and neurobiology. In cancer research, N-(3,4-dimethoxyphenyl)-N'-(2-fluorophenyl)thiourea has been shown to have anti-tumor properties and can inhibit the growth of cancer cells. In immunology, N-(3,4-dimethoxyphenyl)-N'-(2-fluorophenyl)thiourea has been shown to modulate the immune response and can be used to treat autoimmune diseases. In neurobiology, N-(3,4-dimethoxyphenyl)-N'-(2-fluorophenyl)thiourea has been shown to have neuroprotective properties and can be used to treat neurodegenerative diseases.
属性
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-(2-fluorophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O2S/c1-19-13-8-7-10(9-14(13)20-2)17-15(21)18-12-6-4-3-5-11(12)16/h3-9H,1-2H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRIKPSGKNWXNQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=S)NC2=CC=CC=C2F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxyphenyl)-3-(2-fluorophenyl)thiourea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[2-(2-chlorophenyl)-1-cyanovinyl]benzonitrile](/img/structure/B5713069.png)




![2-{[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]methyl}benzonitrile](/img/structure/B5713090.png)
![5-[(3,4-dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5713092.png)
![5-[1-(4-chlorophenoxy)-1-methylethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5713106.png)
![2-({[(3-hydroxypropyl)amino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5713112.png)
![benzyl 2-[(4-methylbenzoyl)amino]benzoate](/img/structure/B5713113.png)
